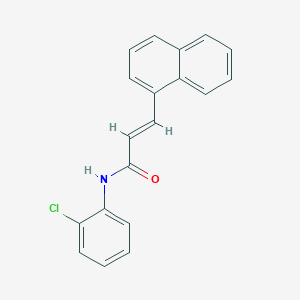
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide, also known as CNAA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CNAA belongs to the family of acrylamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and chromatin remodeling. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has also been found to modulate the activity of protein kinases, such as Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has also been found to modulate the expression of various genes and proteins involved in cell signaling, metabolism, and immune response. In addition, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has several advantages for lab experiments, including its high potency and specificity for HDAC inhibition. N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide is also relatively stable and can be easily synthesized in large quantities. However, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has some limitations, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure the accuracy and reproducibility of the results.
Orientations Futures
There are several future directions for the research on N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide, including the development of more efficient synthesis methods and the optimization of its therapeutic applications. One potential direction is to investigate the synergistic effects of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is to explore the potential of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide and its potential side effects in vivo.
Conclusion:
In conclusion, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide is a synthetic compound that has shown promising therapeutic potential in various fields of scientific research. Its high potency and specificity for HDAC inhibition make it a valuable tool for studying the role of epigenetic regulation in cancer, neurology, and immunology. However, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide and its potential applications in clinical settings.
Méthodes De Synthèse
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide can be synthesized using a variety of methods, including the condensation reaction between 2-chlorobenzonitrile and 1-naphthylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chlorobenzaldehyde with 1-naphthylamine in the presence of a base and an oxidant such as copper(II) chloride. The yield of N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation. In immunology, N-(2-chlorophenyl)-3-(1-naphthyl)acrylamide has been found to modulate the immune response by regulating cytokine production and T cell activation.
Propriétés
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-17-10-3-4-11-18(17)21-19(22)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERNSVYGLHBSIN-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)
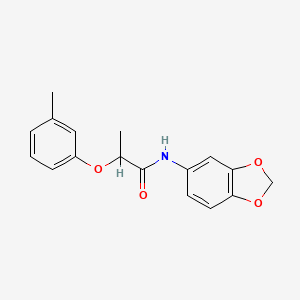
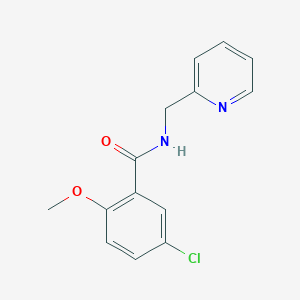
![3,4-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5595364.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)
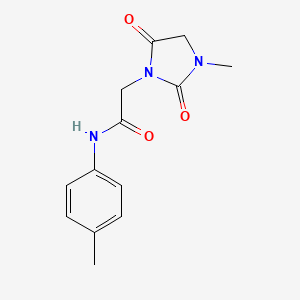
![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)
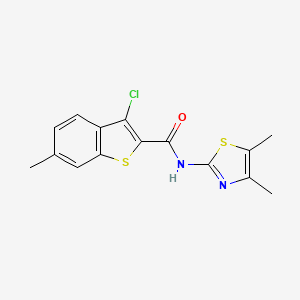
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)

![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)
![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)
![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)